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Compound of Interest

Compound Name: NCI-006

Cat. No.: B11935945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, efficacy, and toxicity

of the lactate dehydrogenase (LDH) inhibitor, NCI-006, based on preclinical studies. Detailed

protocols for in vitro and in vivo experimentation are provided to guide researchers in their

study design.

Overview of NCI-006
NCI-006 is a potent and orally active inhibitor of both lactate dehydrogenase A (LDHA) and

LDHB.[1][2] By blocking the conversion of pyruvate to lactate, NCI-006 disrupts glycolytic

metabolism, a pathway often exploited by cancer cells for rapid growth, a phenomenon known

as the Warburg effect.[1][2] This inhibition leads to a decrease in lactate production and can

induce metabolic stress, resulting in reduced cancer cell proliferation and, in some cases,

apoptosis.[1] Preclinical studies have demonstrated the anti-tumor activity of NCI-006 in

various cancer models, particularly in Ewing sarcoma and pancreatic cancer.[1][2] Notably, the

efficacy of NCI-006 can be enhanced when used in combination with other metabolic inhibitors,

such as the mitochondrial complex I inhibitor IACS-010759, which counteracts the adaptive

metabolic rewiring of tumor cells.[1][2]
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Cell Line Cancer Type Parameter Value Reference

TC71, TC32 Ewing Sarcoma

IC50

(Proliferation,

72h)

~100 nmol/L [1]

RDES, EW8 Ewing Sarcoma

IC50

(Proliferation,

72h)

~1 µmol/L [1]

Rhabdomyosarc

oma

Pediatric

Sarcoma

IC50

(Proliferation)
1037 nmol/L [1]

Osteosarcoma
Pediatric

Sarcoma

IC50

(Proliferation)
712 nmol/L [1]

MIA PaCa-2
Pancreatic

Cancer

EC50 (Lactate

Secretion)
0.37 µM [2]

HT29 Colon Cancer
EC50 (Lactate

Secretion)
0.53 µM [2]

Mouse RBCs -
EC50 (Lactate

Secretion)
1.6 µM [2]

Human RBCs -
EC50 (Lactate

Secretion)
2.1 µM [2]

HEK293T - IC50 (hLDHA) 0.06 µM [2]

HEK293T - IC50 (hLDHB) 0.03 µM [2]
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Cancer
Model

Treatment
Dosing
Schedule

Route Outcome Reference

MIA PaCa-2,

HT29

NCI-006 (50

mg/kg)
Once PO/IV

Dose-

dependent

reduction in

LDH activity

at 2h,

recovering to

baseline by

24h.

[2]

MIA PaCa-2,

HT29

NCI-006 (50

mg/kg)

Every other

day for 1 or 2

weeks

IV
Slowed tumor

growth.
[2]

HCT116,

MKN45

NCI-006 (40

mg/kg)

2-3 times a

week for 1-2

weeks

IV

No significant

tumor growth

inhibition

alone.

[2]

HCT116,

MKN45

NCI-006 (40

mg/kg) +

IACS-010759

2-3 times a

week for 1-2

weeks

IV

Combination

inhibited

tumor growth.

[2]

TC71, TC32,

EW8

NCI-006 (50

mg/kg)

Once or twice

daily for 3

weeks

PO

Little change

in tumor

growth.

[1]
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Caption: NCI-006 inhibits LDH, blocking pyruvate to lactate conversion.
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Caption: Dual inhibition of LDH and Complex I prevents metabolic escape.
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Caption: Workflow for NCI-006 in vivo xenograft studies.
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Protocol 1: In Vitro Cell Proliferation Assay
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per

well in their respective growth media.

Drug Preparation: Prepare a 10 mM stock solution of NCI-006 in DMSO. Serially dilute the

stock solution in culture medium to achieve the desired final concentrations (e.g., ranging

from 1 nM to 10 µM).

Treatment: After 24 hours of cell seeding, replace the medium with fresh medium containing

the various concentrations of NCI-006 or vehicle control (DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%

CO2.

Viability Assessment: Assess cell viability using a standard method such as the MTT or

CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the

dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Dosing in Mouse Xenograft Models
Animal Models: Utilize immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice)

for the engraftment of human cancer cell lines or patient-derived xenografts (PDX).

Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a 1:1 mixture of serum-

free medium and Matrigel into the flank of each mouse. For orthotopic models, follow

established surgical procedures.

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice

weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

NCI-006 Formulation for In Vivo Use:

For a desired final concentration, dissolve the powdered NCI-006 in a volume of 0.1N

NaOH equivalent to 18% of the total solution volume.
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Add this solution to Phosphate Buffered Saline (PBS).

Adjust the pH to 7.4–7.8 by the dropwise addition of 1N HCl.

Prepare the solution fresh weekly and store it at 4°C.

Dosing: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into

treatment and control groups. Administer NCI-006 via the desired route (oral gavage or

intravenous injection) according to the predetermined dosing schedule. The vehicle control

group should receive the formulation buffer without the drug.

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the

study. At the study endpoint, euthanize the mice and harvest tumors for further analysis (e.g.,

histopathology, biomarker analysis).

Protocol 3: Toxicity Assessment
Body Weight Monitoring: Record the body weight of each mouse at least twice weekly

throughout the study. A significant and sustained body weight loss (>15-20%) is an indicator

of toxicity.

Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as

changes in posture, activity, grooming, and feeding/drinking behavior.

Hematological Analysis:

At the study endpoint, collect blood via cardiac puncture or other approved methods into

EDTA-coated tubes.

Perform a complete blood count (CBC) to assess parameters such as red blood cell count,

hemoglobin, hematocrit, white blood cell count, and platelet count. A decrease in

hematocrit may suggest hemolytic anemia.

Serum Chemistry:

Collect blood in serum separator tubes.
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Centrifuge to separate the serum and analyze for markers of liver and kidney function

(e.g., ALT, AST, BUN, creatinine).

Histopathology:

Harvest major organs (liver, kidney, spleen, etc.) and the tumor at the end of the study.

Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.

Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic

examination by a qualified pathologist to identify any treatment-related pathological

changes.

Disclaimer: These protocols are intended as a guide and may require optimization for specific

experimental conditions and cell lines. All animal experiments must be conducted in

accordance with institutional and national guidelines for the ethical care and use of laboratory

animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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